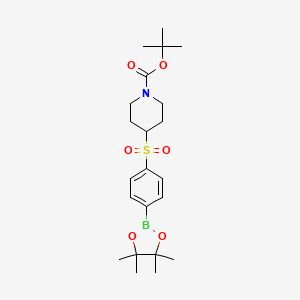

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenylsulfonyl)piperidine-1-carboxylate

Beschreibung

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound is officially registered under Chemical Abstracts Service number 1350351-53-9, providing a unique identifier for this specific molecular structure. The molecular formula C22H34BNO6S reflects the presence of twenty-two carbon atoms, thirty-four hydrogen atoms, one boron atom, one nitrogen atom, six oxygen atoms, and one sulfur atom, yielding a molecular weight of 451.38 grams per mole.

The nomenclature systematically describes the molecular architecture beginning with the tert-butyl protecting group attached to the piperidine carboxylate functionality. The International Union of Pure and Applied Chemistry naming convention requires the identification of the longest carbon chain and the systematic numbering of substituents. In this structure, the piperidine ring serves as the central scaffold, with position 4 bearing the phenylsulfonyl substituent. The phenyl ring itself carries the tetramethyl-1,3,2-dioxa-borolan-2-yl group, which represents the pinacol boronate ester protection of the boronic acid functionality. The systematic approach to naming ensures unambiguous identification of the compound's structural features and stereochemical properties.

Alternative nomenclature systems may describe this compound using different approaches, but the International Union of Pure and Applied Chemistry name remains the authoritative designation for scientific communication. The compound exhibits high purity specifications, typically greater than 95% as determined by high-performance liquid chromatography methods. Storage recommendations indicate the need for controlled conditions under inert atmosphere at reduced temperatures to maintain chemical stability.

Molecular Architecture: Boronate Ester-Piperidine-Sulfonyl Hybrid Systems

The molecular architecture of this compound represents a sophisticated integration of three distinct functional domains that confer unique chemical properties and synthetic utility. The boronate ester component utilizes the pinacol protection strategy, where the boronic acid functionality is masked as a cyclic dioxaborolane ring system containing four methyl substituents at the 4 and 5 positions. This protection scheme enhances the stability of the boron center while maintaining its reactivity toward cross-coupling reactions, particularly Suzuki-Miyaura coupling processes that are fundamental to modern synthetic methodology.

The piperidine core provides a six-membered saturated heterocyclic framework that serves multiple structural and functional roles within the molecule. The nitrogen atom in the piperidine ring bears a tert-butoxycarbonyl protecting group, which serves to mask the basic amine functionality during synthetic transformations while providing enhanced solubility characteristics. The tert-butyl carbamate protection is widely employed in pharmaceutical chemistry due to its stability under various reaction conditions and its clean removal under acidic conditions when deprotection is desired.

The phenylsulfonyl linkage connecting the boronate ester to the piperidine system creates a robust molecular framework that influences both the electronic properties and conformational preferences of the overall structure. Recent research in copper-mediated borylation has demonstrated the selective formation of such arylboronic ester systems through controlled reaction conditions. The sulfonyl group acts as an electron-withdrawing substituent that modulates the reactivity of both the aromatic ring and the adjacent functional groups, creating opportunities for regioselective transformations.

The three-dimensional arrangement of these functional domains creates a molecule with well-defined spatial relationships between reactive centers. The boronate ester functionality projects from the para position of the phenyl ring, while the sulfonyl linkage provides a flexible connection to the piperidine system. This architectural arrangement allows for optimal geometric alignment during cross-coupling reactions while minimizing steric interactions that could impede catalytic processes.

Crystallographic Data and Conformational Analysis

The crystallographic analysis of this compound provides essential insights into its solid-state structure and conformational preferences. The compound typically crystallizes as a white crystalline powder with a defined melting point, indicating ordered packing arrangements in the solid state. The crystalline form exhibits stability under ambient conditions when properly stored, though specific crystallographic parameters such as unit cell dimensions and space group assignments require detailed X-ray diffraction analysis for complete structural determination.

Conformational analysis of this molecule reveals the influence of multiple stereoelectronic effects that govern its three-dimensional structure. The piperidine ring adopts a chair conformation that minimizes steric interactions while positioning the substituents in optimal orientations. The tert-butoxycarbonyl group prefers an axial or equatorial position depending on the specific ring substitution pattern, with the large tert-butyl group generally favoring conformations that reduce 1,3-diaxial interactions. The phenylsulfonyl substituent extends from the piperidine framework with a defined geometry that influences the overall molecular shape and intermolecular interactions.

The boronate ester component exhibits conformational flexibility around the carbon-boron bond, allowing for rotation about this axis while maintaining the integrity of the cyclic dioxaborolane ring. The pinacol protecting group adopts a chair-like conformation that positions the methyl substituents in orientations that minimize steric repulsion. This conformational arrangement contributes to the overall stability of the boronate ester functionality and influences its reactivity in subsequent chemical transformations.

Intermolecular interactions in the crystalline state may include hydrogen bonding between sulfonyl oxygen atoms and hydrogen atoms from adjacent molecules, as well as van der Waals interactions between the aromatic and aliphatic regions of neighboring structures. These interactions contribute to the overall crystal packing and influence the physical properties of the solid material.

Spectroscopic Fingerprints (Boron-11 Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Boron-11 nuclear magnetic resonance spectroscopy serves as a particularly valuable tool for confirming the boronate ester functionality and its electronic environment. The boron-11 nucleus exhibits characteristic chemical shifts in the range of 26-31 parts per million for tricoordinate boronic esters, with the specific chemical shift depending on the electronic nature of the substituents and the coordination environment around the boron center.

In solid-state boron-11 nuclear magnetic resonance analysis, boronic esters typically exhibit quadrupolar coupling constants in the range of 2.6-2.9 megahertz, with the pinacol ester derivatives showing characteristic patterns that distinguish them from other boronic acid derivatives. The chemical shift anisotropy effects become particularly pronounced at higher magnetic field strengths, allowing for detailed analysis of the boron electronic environment. The tetramethyl substitution pattern of the dioxaborolane ring influences both the chemical shift and the quadrupolar coupling parameters, providing fingerprint information for structural confirmation.

Infrared spectroscopy reveals characteristic absorption patterns that confirm the presence of multiple functional groups within the molecular structure. The carbonyl stretching frequency of the tert-butyl carbamate group appears in the region around 1700 wavenumbers, consistent with the electron-withdrawing effect of the nitrogen atom and the steric influence of the tert-butyl group. The sulfonyl functionality exhibits characteristic symmetric and asymmetric stretching vibrations in the 1300-1150 wavenumber region, providing clear evidence for the presence of the sulfur dioxide linkage.

The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while the aliphatic carbon-hydrogen stretches of the piperidine ring and tert-butyl groups are observed in the 2850-2960 wavenumber range. The boronate ester functionality contributes specific vibrational modes associated with the carbon-oxygen and boron-oxygen bonds of the dioxaborolane ring system.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 451.38, corresponding to the calculated molecular weight of the intact molecule. Fragmentation patterns typically involve loss of the tert-butyl group (57 mass units) and subsequent fragmentation of the carbamate functionality. The boronate ester group may undergo hydrolysis during ionization conditions, leading to characteristic fragment ions that retain the phenylsulfonyl-piperidine core structure.

| Spectroscopic Technique | Key Diagnostic Features | Characteristic Values |

|---|---|---|

| Boron-11 Nuclear Magnetic Resonance | Chemical shift of boronate ester | 26-31 parts per million |

| Boron-11 Nuclear Magnetic Resonance | Quadrupolar coupling constant | 2.6-2.9 megahertz |

| Infrared Spectroscopy | Carbonyl stretch (carbamate) | ~1700 wavenumbers |

| Infrared Spectroscopy | Sulfonyl stretching | 1300-1150 wavenumbers |

| Infrared Spectroscopy | Aromatic carbon-hydrogen stretch | 3000-3100 wavenumbers |

| Mass Spectrometry | Molecular ion peak | 451.38 mass-to-charge ratio |

| Mass Spectrometry | Base peak fragmentation | Loss of 57 mass units (tert-butyl) |

Eigenschaften

IUPAC Name |

tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34BNO6S/c1-20(2,3)28-19(25)24-14-12-18(13-15-24)31(26,27)17-10-8-16(9-11-17)23-29-21(4,5)22(6,7)30-23/h8-11,18H,12-15H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCUONXJBFMGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)C3CCN(CC3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34BNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. Without specific target information, it is difficult to predict the exact pathways and their downstream effects.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s targets and the biochemical pathways it affects.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored in a cool environment (0-10°C) to maintain its stability.

Biologische Aktivität

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine-1-carboxylate is a synthetic compound with notable biological activity. Its structure incorporates a boron-containing dioxaborolane moiety, which is known for its unique chemical properties and potential applications in medicinal chemistry. This article aims to explore the biological activities associated with this compound through case studies and research findings.

- Molecular Formula : C₁₆H₂₈BNO₄

- Molecular Weight : 309.21 g/mol

- CAS Number : 286961-14-6

- Purity : ≥98% (by GC analysis)

The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the boron atom in its structure suggests potential applications in enzyme inhibition and as a therapeutic agent in various diseases.

Key Mechanisms:

- Inhibition of Kinases : Compounds with similar structures have shown inhibitory effects on kinases such as GSK-3β and ROCK-1, which are crucial in cellular signaling pathways related to cancer and neurodegenerative diseases .

- Antioxidant Activity : The dioxaborolane group may enhance the compound's ability to scavenge free radicals, contributing to its potential as an antioxidant agent.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxicity and inhibitory effects of this compound on various cell lines:

Case Studies

- GSK-3β Inhibition : A study demonstrated that derivatives similar to tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine-1-carboxylate showed IC₅₀ values ranging from 8 nM to over 1000 nM against GSK-3β . This suggests that modifications in the molecular structure can significantly enhance potency.

- Neuroprotective Effects : Research indicated that compounds with similar structures provided neuroprotective effects against oxidative stress-induced cell death in neuronal cells. The mechanism was linked to the modulation of signaling pathways involving apoptosis and inflammation .

Potential Applications

Given its biological activity, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine-1-carboxylate could have several applications:

- Cancer Therapy : As a GSK-3β inhibitor, it may play a role in cancer treatment by inhibiting tumor growth.

- Neurodegenerative Diseases : Its antioxidant properties could be harnessed for therapies targeting diseases like Alzheimer's or Parkinson's.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations in Piperidine-Boronate Derivatives

Compound A : tert-Butyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Piperidine-1-Carboxylate (CAS: 956136-85-9)

- Key Differences : Replaces the phenylsulfonyl group with a direct phenyl linkage.

- Physicochemical Properties: Lower molecular weight (C22H34BNO4, MW: 377.29 vs. target compound’s ~430 g/mol) may improve solubility .

- Applications : Used in medicinal chemistry for bioconjugation or as a kinase inhibitor intermediate .

Compound B : tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazol-1-yl]Piperidine-1-Carboxylate (CAS: 877399-74-1)

- Key Differences : Incorporates a pyrazole ring instead of the phenylsulfonyl group.

- Impact :

- Reactivity : The pyrazole nitrogen atoms enable coordination with metal catalysts, altering regioselectivity in cross-couplings.

- Synthesis : Prepared via Pd-catalyzed Miyaura borylation under varied solvent conditions (THF, DMF) .

- Bioavailability : Improved GI absorption (GI = high) compared to sulfonyl-containing analogues due to reduced polarity .

Linker and Substituent Modifications

Compound C : tert-Butyl 4-((1-((Benzyloxy)Carbonyl)Cyclobutyl)Methyl)Piperidine-1-Carboxylate (37)

- Key Differences : Replaces the boronate-phenylsulfonyl group with a cyclobutylmethyl-benzyloxycarbonyl moiety.

- Impact :

Compound D : tert-Butyl 4-[(E)-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Ethenyl]Piperidine-1-Carboxylate

- Key Differences : Features a vinyl-boronate group instead of phenylsulfonyl.

- Impact: Reactivity: The conjugated double bond enables stereoselective additions (e.g., hydrofunctionalization) absent in the target compound .

Piperazine and Heterocyclic Analogues

Compound E : tert-Butyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzyl)Piperazine-1-Carboxylate

- Key Differences : Substitutes piperidine with piperazine and uses a benzyl linker.

- Impact :

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Key Functional Groups | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Evidence ID |

|---|---|---|---|---|---|

| Target Compound | Phenylsulfonyl, boronate ester | C24H35BNO6S | ~430 (estimated) | Cross-coupling intermediates | [4, 10] |

| Compound A | Phenyl, boronate ester | C22H34BNO4 | 377.29 | Kinase inhibitors | [10] |

| Compound B | Pyrazole, boronate ester | C19H32BN3O4 | 377.29 | Bioconjugation | [5] |

| Compound D | Ethenyl-boronate | C20H34BNO4 | 363.31 | Stereoselective synthesis | [16] |

Vorbereitungsmethoden

Synthesis via Boronation of Piperidine-Containing Precursors

The introduction of the sulfonyl group onto the phenyl ring is generally performed before or after the boronation step depending on the synthetic sequence. The sulfonylation typically involves reaction of the corresponding aniline or phenylpiperidine derivative with sulfonyl chlorides under basic conditions. Specific detailed protocols for sulfonylation of this exact compound are not directly reported in the available literature but can be inferred from analogous sulfonylation reactions in piperidine derivatives.

Deprotection and Purification

- Deprotection of the tert-butyl carbamate group can be achieved by treatment with hydrogen chloride in 1,4-dioxane at room temperature for 2 hours, yielding the corresponding amine hydrochloride salt as a white solid.

- Purification is commonly performed by silica gel chromatography using dichloromethane/methanol mixtures or by crystallization from suitable solvents such as n-heptane.

- In a nitrogen-purged 100 mL round-bottom flask, dissolve 1.6 g (4.12 mmol) of tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate in 40 mL dichloromethane.

- Cool the solution to 0°C and add 1.5 g (6.75 mmol) of trimethylsilyl trifluoromethanesulfonate dropwise with stirring.

- Add 132.5 mg (1.00 mmol) of 2,6-dimethylpyridine.

- Stir the reaction at room temperature for 3 hours.

- Quench with 50 mL saturated sodium bicarbonate solution.

- Extract with ethyl acetate (3 x 30 mL), dry over sodium sulfate, and concentrate under reduced pressure.

- Purify the residue by silica gel chromatography eluting with dichloromethane/methanol (10:1).

- Obtain 854 mg (72%) of the boronate ester as an off-white solid.

- Confirm by LCMS: m/z 289.15 [M+H]+.

- The boronate ester formation using TMSOTf and 2,6-dimethylpyridine provides a higher yield (72%) compared to the n-butyllithium mediated lithiation route (51%), likely due to milder conditions and better control over side reactions.

- The inert atmosphere and low temperature conditions are critical to prevent decomposition and side reactions during boronation.

- Purity of the final products is confirmed by LCMS and NMR spectroscopy, with characteristic signals for the pinacol boronate group and piperidine ring protons.

- Deprotection under acidic conditions proceeds smoothly without affecting the boronate ester moiety.

The preparation of tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine-1-carboxylate involves strategic boronation of a bromophenyl-piperidine precursor or its piperazine analog, typically employing either organolithium chemistry or silyl triflate-mediated borylation. The choice of method affects yield and operational complexity. Subsequent sulfonylation and protection/deprotection steps complete the synthesis. The TMSOTf method offers a more efficient and higher-yielding route under mild conditions. Analytical data support the identity and purity of the synthesized compound.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidine-1-carboxylate, and how are they determined experimentally?

- Answer : The compound’s molecular formula (C₂₃H₃₃BNO₆S) and molecular weight (~493.3 g/mol) can be derived from its structural components. Key properties include solubility in polar aprotic solvents (e.g., dichloromethane, THF) and stability under inert conditions. Experimental characterization involves:

- NMR spectroscopy (¹H, ¹³C, and ¹¹B) to confirm the boronate ester and sulfonyl groups.

- Mass spectrometry (HRMS) for molecular ion verification.

- HPLC to assess purity (>95% typical for research-grade material) .

Q. What synthetic routes are commonly used to prepare this boronate ester, and what are critical reaction parameters?

- Answer : The compound is synthesized via Suzuki-Miyaura coupling precursors or sulfonylation of piperidine intermediates. A typical route involves:

Sulfonylation : Reaction of tert-butyl piperidine-1-carboxylate with 4-bromophenylsulfonyl chloride.

Borylation : Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) catalyzed by Pd(dppf)Cl₂ in the presence of KOAc .

- Critical parameters : Anhydrous conditions, inert atmosphere (N₂/Ar), and precise stoichiometry to avoid side reactions .

Q. How should this compound be stored to maintain stability, and what are its known incompatibilities?

- Answer : Store at 2–8°C in amber vials under inert gas (argon) to prevent hydrolysis of the boronate ester. Avoid exposure to:

- Strong oxidizers (e.g., peroxides), which may degrade the sulfonyl group.

- Protic solvents (e.g., water, alcohols) that hydrolyze the dioxaborolane ring .

Advanced Research Questions

Q. How can this compound be utilized in cross-coupling reactions for medicinal chemistry applications?

- Answer : The boronate ester serves as a key intermediate in Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups. Example workflow:

Reaction design : Couple with aryl halides (e.g., bromopyridines) using Pd(PPh₃)₄/K₂CO₃ in THF/H₂O (3:1).

Optimization : Monitor reaction progress via TLC (Rf shift) and isolate products via flash chromatography.

- Application : Synthesize kinase inhibitors or fluorinated analogs by coupling with halogenated pharmacophores .

Q. What analytical strategies resolve contradictions in reported reaction yields for this compound’s derivatives?

- Answer : Yield discrepancies often arise from:

- Impurity profiles : Use LC-MS to identify byproducts (e.g., desulfonylated intermediates).

- Catalyst poisoning : Test Pd catalyst activity via ICP-MS.

- Solvent effects : Compare yields in DMF vs. THF to optimize solubility .

Q. What safety precautions are critical when handling this compound in large-scale reactions?

- Answer : Beyond standard PPE (gloves, goggles):

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill management : Neutralize with vermiculite/sand; avoid water to prevent exothermic hydrolysis.

- Waste disposal : Quench with aqueous NH₄Cl before disposal in halogenated waste .

Q. How does steric hindrance from the tert-butyl group influence reactivity in nucleophilic substitutions?

- Answer : The tert-butyl carbamate acts as a protecting group , reducing piperidine nitrogen’s nucleophilicity. This enables selective functionalization of the sulfonyl or boronate sites. Kinetic studies (e.g., competition experiments with Boc-protected analogs) quantify steric effects .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.